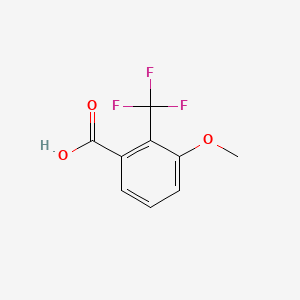

3-Methoxy-2-(trifluoromethyl)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-2-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-15-6-4-2-3-5(8(13)14)7(6)9(10,11)12/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOBKAUNYVVOXMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-Methoxy-2-(trifluoromethyl)benzoic Acid

Introduction

3-Methoxy-2-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid. Its unique substitution pattern, featuring a trifluoromethyl group ortho to a methoxy group and a carboxylic acid, makes it a valuable building block in medicinal chemistry and materials science. Fluorinated organic molecules are of particular interest in drug development as the incorporation of fluorine atoms can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1]

The synthesis of this molecule, however, presents notable challenges in achieving the desired regiochemistry. The precise installation of three distinct substituents on an aromatic ring, particularly the sterically demanding and electronically complex trifluoromethyl (CF3) group adjacent to a methoxy group, requires robust and highly selective synthetic strategies. This guide provides an in-depth analysis of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals several potential synthetic disconnections. The most viable approaches hinge on the formation of either the C-COOH bond or the C-CF3 bond at a late stage. This leads to two primary strategies: the carboxylation of an organometallic precursor and the trifluoromethylation of a benzoic acid derivative.

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: Directed Ortho-Metalation (DoM) Strategy

The Directed Ortho-Metalation (DoM) strategy is arguably the most elegant and efficient method for constructing highly substituted aromatic systems. This approach leverages the ability of a Directed Metalation Group (DMG) to guide a strong organolithium base to deprotonate a specific ortho-position, creating a nucleophilic aryllithium species that can be trapped by an electrophile.[2][3]

Principle & Strategy

In this pathway, both the methoxy (-OCH3) and the carboxylate (-COOLi) groups can act as DMGs. However, the methoxy group is a significantly more powerful DMG. The strategy involves a two-step lithiation process starting from 3-methoxybenzoic acid.

-

Deprotonation of Carboxylic Acid: The most acidic proton on the starting material is the carboxylic acid proton. It is first deprotonated with one equivalent of a strong base (e.g., n-BuLi) to form the lithium carboxylate. This step serves to protect the acid functionality and creates a DMG.

-

Directed Ortho-Metalation: A second equivalent of the base, guided by the powerful methoxy DMG, selectively removes the proton at the C2 position, which is ortho to the methoxy group. This occurs at cryogenic temperatures (-78 °C) to ensure kinetic control and prevent side reactions.

-

Electrophilic Quench: The resulting dilithiated species is then treated with an electrophilic trifluoromethylating agent to install the -CF3 group at the C2 position.

-

Aqueous Workup: Acidic workup protonates the carboxylate to yield the final product.

Caption: Workflow for the Directed Ortho-Metalation (DoM) pathway.

Detailed Experimental Protocol

This protocol is a representative example based on established DoM methodologies. Researchers should consult primary literature for specific trifluoromethylating agents and optimize conditions accordingly.

-

Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 3-methoxybenzoic acid (1.0 eq.) and anhydrous tetrahydrofuran (THF, ~0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

-

Metalation: Slowly add n-butyllithium (n-BuLi, 2.2 eq., 2.5 M solution in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting slurry at -78 °C for 1-2 hours.

-

Trifluoromethylation: In a separate flask, dissolve the electrophilic trifluoromethylating agent (e.g., Togni's Reagent II, 1.2 eq.) in anhydrous THF. Add this solution dropwise to the slurry of the dilithiated intermediate at -78 °C.

-

Quenching & Workup: Allow the reaction to stir at -78 °C for 2-3 hours, then warm slowly to room temperature. Quench the reaction by carefully adding 1 M aqueous HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Critical Parameters & Field Insights

-

Base Selection: Both n-BuLi and s-BuLi are effective, but s-BuLi is more reactive and may be required for less activated systems. For this substrate, n-BuLi is generally sufficient. The use of slightly more than two equivalents ensures complete formation of the dianion.[2]

-

Temperature Control: Maintaining cryogenic temperatures (-78 °C) is critical to prevent decomposition of the aryllithium species and to ensure high regioselectivity.

-

Electrophilic CF3 Source: A variety of electrophilic ("CF3+") sources are available, such as N-trifluoromethyl-N-nitrosotrifluoromethanesulfonamide (Togni's reagents) or Umemoto's reagents. The choice of reagent can impact yield and reaction conditions.

-

Anhydrous Conditions: Like all organolithium reactions, this procedure is highly sensitive to moisture and atmospheric CO2. All glassware must be rigorously dried, and solvents must be anhydrous.

Pathway 2: Grignard Reagent Carboxylation Strategy

This classic organometallic approach involves the formation of a Grignard reagent from an aryl halide, followed by its reaction with carbon dioxide (dry ice) to form the desired carboxylic acid.[4] The primary challenge in this pathway is the synthesis of the required aryl halide precursor.

Principle & Strategy

The synthesis begins with a suitably substituted aryl bromide, 1-bromo-3-methoxy-2-(trifluoromethyl)benzene.

-

Grignard Formation: The aryl bromide is reacted with magnesium turnings in an anhydrous ether solvent (like THF) to form the phenylmagnesium bromide species. The presence of lithium chloride (LiCl) can be crucial for facilitating the insertion of magnesium into the C-Br bond, especially with electron-deficient rings.[5]

-

Carboxylation: The Grignard reagent is a potent nucleophile and readily attacks the electrophilic carbon of CO2. This is typically done by pouring the Grignard solution over an excess of crushed dry ice.

-

Aqueous Workup: Subsequent acidic workup protonates the magnesium carboxylate salt to yield the final benzoic acid product.

Caption: Workflow for the Grignard Carboxylation pathway.

Detailed Experimental Protocol

This protocol assumes the availability of the starting aryl bromide. The synthesis of this precursor is a multi-step process not detailed here.

-

Preparation: To a flame-dried, three-neck flask equipped with a condenser and an addition funnel, add magnesium turnings (1.5 eq.) and a small crystal of iodine. Heat the flask gently under vacuum and then backfill with nitrogen. Add anhydrous THF.

-

Initiation & Formation: Add a small portion of a solution of 1-bromo-3-methoxy-2-(trifluoromethyl)benzene (1.0 eq.) in anhydrous THF to the magnesium. If the reaction does not start (indicated by bubbling and heat), gentle warming may be required. Once initiated, add the remainder of the aryl bromide solution dropwise at a rate that maintains a gentle reflux.[6]

-

Carboxylation: In a separate beaker, place an excess of freshly crushed dry ice. Once the Grignard formation is complete, slowly pour the Grignard solution over the dry ice with stirring.

-

Quenching & Workup: Allow the excess dry ice to sublime. Slowly add 1 M aqueous HCl to the resulting white paste until the solution is acidic.

-

Extraction & Purification: Extract the aqueous mixture with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield the crude product. Purification is typically achieved by recrystallization.

Critical Parameters & Field Insights

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and are readily destroyed by protic sources, especially water. Rigorous exclusion of moisture is paramount for success.[4]

-

Grignard Initiation: The initiation can sometimes be sluggish. Activating the magnesium with iodine, 1,2-dibromoethane, or sonication can be effective.

-

Precursor Synthesis: The major drawback of this route is the accessibility of the starting material, 1-bromo-3-methoxy-2-(trifluoromethyl)benzene, which is not commercially common and requires a separate, potentially lengthy, synthesis.

-

Safety: The formation of the Grignard reagent is exothermic and can become vigorous. Proper cooling and controlled addition of the aryl halide are essential.

Comparative Analysis of Synthetic Routes

| Feature | Pathway 1: Directed Ortho-Metalation | Pathway 2: Grignard Carboxylation |

| Overall Strategy | Convergent; builds complexity on a simple starting material. | Linear; requires pre-functionalized starting material. |

| Starting Materials | 3-Methoxybenzoic acid (readily available, inexpensive). | 1-Bromo-3-methoxy-2-(trifluoromethyl)benzene (not common). |

| Key Reagents | n-BuLi (pyrophoric), electrophilic CF3 source (can be expensive). | Magnesium (flammable), dry ice. |

| Regiocontrol | Excellent; dictated by the powerful methoxy DMG. | Excellent; dictated by the position of the bromine atom. |

| Scalability | Challenging due to cryogenic temperatures and pyrophoric reagents. | More amenable to scale-up, though initiation can be an issue. |

| Key Advantage | High convergence and use of a simple starting material. | Utilizes classic, well-understood reactions. |

| Key Disadvantage | Requires handling of pyrophoric reagents at very low temperatures. | Depends on the availability of a complex, non-commercial precursor. |

Conclusion

For the laboratory-scale synthesis of this compound, the Directed Ortho-Metalation (DoM) pathway is the superior strategy. Its convergent nature, starting from the readily available and inexpensive 3-methoxybenzoic acid, offers a significant advantage over the Grignard approach, which is hampered by the inaccessibility of its key precursor. While the DoM route requires specialized handling of organolithium reagents at cryogenic temperatures, it provides a powerful and highly regioselective method for accessing this complex substitution pattern. The Grignard pathway remains a viable theoretical alternative, particularly if a reliable source or synthesis for the requisite aryl bromide is established.

References

- Patents, G. (n.d.). US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid.

-

Myers, A. G. (n.d.). ortho metalation. Andrew G Myers Research Group. Retrieved from [Link]

-

University of Rochester. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Retrieved from [Link]

- Patents, G. (n.d.). CN108911989B - Synthesis method of 2-methyl-3-trifluoromethylaniline.

-

Unknown. (2012, November 14). Preparation of the Grignard reagent, phenylmagnesium bromide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Jin, L. (1993). Development of a bench-scale pharmaceutical synthesis. Dublin City University. Retrieved from [Link]

-

Cheméo. (n.d.). 3-Methoxybenzoic acid, 2-(trifluoromethyl)benzyl ester. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. Retrieved from [Link]

-

Cowley, R. et al. (2015). An Expedient Synthesis of 2,4,6-Tris(trifluoromethyl)aniline. ResearchGate. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. Retrieved from [Link]

-

Blanchet, J., et al. (2007). Directed ortho metalation-cross coupling strategies. N-cumyl arylsulfonamides. Facile deprotection and expedient route to 7- and 4,7-substituted saccharins. Journal of Organic Chemistry, 72(9), 3199-206. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from [Link]

- Patents, G. (n.d.). EP3196183A1 - Method for producing 2'-trifluoromethyl group-substituted aromatic ketone.

Sources

- 1. ossila.com [ossila.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Chemistry 211 Experiment 2 [home.miracosta.edu]

- 5. researchgate.net [researchgate.net]

- 6. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

Physicochemical properties of 3-Methoxy-2-(trifluoromethyl)benzoic acid

An In-depth Technical Guide to the Physicochemical Properties of 3-Methoxy-2-(trifluoromethyl)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data on the compound's molecular structure, solubility, acidity, and spectroscopic characteristics. Recognizing the limited publicly available experimental data for this specific isomer, this guide also incorporates information from structurally related compounds to provide a robust predictive profile. Furthermore, it details validated experimental methodologies for key property determination, emphasizing the causal reasoning behind protocol design to ensure scientific integrity and reproducibility. The inclusion of the trifluoromethyl moiety makes this class of compounds particularly relevant to modern drug discovery, a context that is explored herein.[1][2][3][4]

Introduction: The Significance of Fluorinated Benzoic Acids

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] The trifluoromethyl (-CF3) group, in particular, is a powerful bioisostere and a modulator of electronic properties.[1][3] When appended to a benzoic acid scaffold—a common pharmacophore—it creates a molecule with significant potential for interacting with biological targets.

This compound is a member of this important class of molecules. The interplay between the electron-withdrawing trifluoromethyl group, the electron-donating methoxy group, and the acidic carboxylic acid function creates a unique electronic and steric profile. Understanding the fundamental physicochemical properties of this molecule is therefore critical for its potential application in drug design, agrochemicals, and materials science. This guide serves as a central repository for this information, providing both direct data where available and the necessary protocols to generate new data with confidence.

Molecular Structure and Identifiers

Precise identification is the foundation of all chemical research. This section details the structural and standard identifiers for this compound and its closely related isomers, for which more data is publicly available.

Table 1: Molecular Identifiers

| Identifier | This compound | 2-Methoxy-3-(trifluoromethyl)benzoic acid | 3-Methoxy-5-(trifluoromethyl)benzoic acid |

|---|---|---|---|

| Chemical Structure |  |

|

|

| CAS Number | Not assigned | Not assigned in searched documents | 53985-48-1[5] |

| Molecular Formula | C₉H₇F₃O₃ | C₉H₇F₃O₃[6] | C₉H₇F₃O₃[5] |

| Molecular Weight | 220.15 g/mol | 220.15 g/mol [6] | 220.15 g/mol |

| IUPAC Name | this compound | 2-Methoxy-3-(trifluoromethyl)benzoic acid | 3-Methoxy-5-(trifluoromethyl)benzoic acid |

Physicochemical Properties

This section summarizes the key physical and chemical properties. Due to the scarcity of experimental data for the title compound, values for close isomers are provided for comparative purposes, and this is clearly noted.

Table 2: Physical and Chemical Properties

| Property | Value / Description | Source / Comment |

|---|---|---|

| Appearance | White Solid (Predicted) | Based on related solid benzoic acids.[6] |

| Melting Point | 113 - 116 °C | Value for isomer 2-Methoxy-3-(trifluoromethyl)benzoic acid.[6] |

| Boiling Point | Not available (Predicted to be >250 °C) | High value expected due to carboxylic acid dimerization and molecular weight. |

| pKa | Not available (Predicted range: 3.0 - 3.5) | The electron-withdrawing -CF3 group is expected to lower the pKa relative to benzoic acid (~4.2). For comparison, the pKa of 3-(trifluoromethyl)benzoic acid is ~3.7.[7][8] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like Methanol, Ethanol, DMSO, Acetone. | Typical for aromatic carboxylic acids.[9] Solubility in aqueous base (e.g., NaOH, NaHCO₃) is expected due to salt formation.[9][10][11] |

| LogP (Octanol/Water) | Not available (Predicted range: 2.5 - 3.0) | The -CF3 group significantly increases lipophilicity.[1] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. While a dedicated spectrum for this compound is not available in the searched literature, the expected spectral characteristics can be predicted based on its functional groups and data from related compounds.[12][13][14]

-

¹H NMR: Expected signals would include a singlet for the methoxy group (-OCH₃) protons (~3.9-4.1 ppm), aromatic protons in the 7.5-8.2 ppm range, and a broad singlet for the carboxylic acid proton (>10 ppm), which may be solvent-dependent or exchangeable.

-

¹³C NMR: Signals for the trifluoromethyl carbon (-CF₃, likely a quartet due to C-F coupling), aromatic carbons, the methoxy carbon (~56 ppm), and the carbonyl carbon of the carboxylic acid (>165 ppm) are anticipated.

-

¹⁹F NMR: A sharp singlet is expected for the -CF₃ group, as there are no adjacent fluorine atoms for coupling.[15][16][17] The chemical shift will be indicative of the electronic environment on the aromatic ring.

-

IR Spectroscopy: Characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O stretches for the ether and acid, and strong C-F stretches (~1100-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak [M]⁺ or [M-H]⁻ would be observed at m/z 220.15. Common fragmentation patterns would involve the loss of -OH, -COOH, and -OCH₃ groups.

Experimental Methodologies: A Practical Guide

This section provides detailed, self-validating protocols for determining key physicochemical properties. The rationale behind critical steps is explained to empower the researcher.

Characterization Workflow

A logical workflow is paramount for efficient and accurate characterization of a novel or synthesized compound like this compound.

Caption: General workflow for the characterization of a synthesized chemical entity.

Protocol for Solubility Determination

This protocol uses a qualitative classification system based on solubility in a sequence of solvents.[10][11][18] This approach efficiently determines the presence of acidic functional groups.

Caption: Decision tree for qualitative solubility classification.

Methodology:

-

Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Vigorously shake for 30 seconds. Observe for complete dissolution.[10][11]

-

Rationale: Establishes baseline polarity. Most low-molecular-weight organic acids with polar groups have some water solubility.

-

-

5% NaOH Solubility: If insoluble in water, add 0.75 mL of 5% aqueous NaOH to a fresh 25 mg sample. Shake vigorously.

-

5% NaHCO₃ Solubility: If soluble in NaOH, test solubility in 5% aqueous NaHCO₃ using a fresh 25 mg sample.

-

Rationale: Sodium bicarbonate is a weaker base than NaOH. It will only react with and solubilize strong acids (like carboxylic acids). This step differentiates strong acids (e.g., carboxylic acids) from weak acids (e.g., most phenols).[10][11][18] For this compound, dissolution is expected, classifying it as a strong organic acid (Class As).

-

Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of an ionizable compound.[19][20]

Methodology:

-

Preparation: Prepare a ~1 mM solution of the compound in water or a water/co-solvent mixture (e.g., methanol/water) if solubility is low.[19] Calibrate a pH meter using standard buffers (pH 4, 7, 10).[19]

-

Rationale: Accurate calibration is crucial for precise pH measurement. The concentration must be sufficient to produce a clear titration curve but low enough to ensure complete dissolution.[20]

-

-

Acidification: Acidify the sample solution to ~pH 2 with a standardized solution of 0.1 M HCl.

-

Rationale: This ensures the analyte starts in its fully protonated (acidic) form.

-

-

Titration: Place the solution on a magnetic stirrer and immerse the pH electrode. Titrate the solution by adding small, precise aliquots (e.g., 0.05 mL) of a standardized 0.1 M NaOH solution.[19]

-

Rationale: The gradual addition of base neutralizes the acid, causing a change in pH.

-

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize. Continue the titration until ~pH 12.

-

Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized).[21] This corresponds to the midpoint of the steepest part of the curve.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not available, data from closely related isomers provides a strong basis for safe handling procedures.[5][6][22]

-

Hazard Classification: Isomers are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[5][6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields (EN 166), and a lab coat.[6][22][23]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][23] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[22][23]

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[5][23]

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[6][23]

-

Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6][23]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[6][23]

-

Applications in Research and Drug Development

The structural motifs present in this compound are of significant interest in drug discovery.

-

Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes. This can improve a drug candidate's half-life and bioavailability.[1]

-

Lipophilicity and Permeability: The -CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and penetration of the blood-brain barrier.[1][4]

-

Binding Interactions: The high electronegativity of the fluorine atoms allows the -CF3 group to participate in unique non-covalent interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, potentially increasing binding affinity and selectivity.[2]

-

pKa Modulation: The electron-withdrawing nature of the -CF3 group lowers the pKa of the carboxylic acid, ensuring it is predominantly ionized at physiological pH (7.4). This can be crucial for forming salt-bridge interactions with basic residues (e.g., lysine, arginine) in a target's active site.

This combination of properties makes scaffolds like this compound valuable starting points for developing inhibitors, antagonists, and other molecular probes in various therapeutic areas.[3]

Conclusion

This compound is a compound with significant potential, primarily driven by the advantageous properties imparted by its trifluoromethyl group. While experimental data for this specific isomer remains limited, a robust physicochemical profile can be predicted through analysis of its functional groups and comparison with related structures. This guide has provided a comprehensive summary of these properties and, critically, has outlined detailed, validated protocols for their experimental determination. By equipping researchers with both the data and the methodology, this document aims to facilitate the exploration and application of this promising chemical entity in scientific research and development.

References

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California.

- 3-Methoxy-2,4,5-trifluorobenzoic acid | CAS 11281-65-5. Santa Cruz Biotechnology.

- 3-Methoxybenzoic acid, 2-(trifluoromethyl)benzyl ester. Cheméo.

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. eScholarship, University of California.

- EXPERIMENT 1 DETERMIN

- Chemical Properties of 3-Trifluoromethylbenzoic acid, 4-methoxy-2-methylbutyl ester. Cheméo.

- Procedure For Determining Solubility of Organic Compounds. Scribd.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing).

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds.

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorin

- Supporting Information for Nickel-Catalyzed Carboxyl

- Experiment 2 # Solubility 13. Bellevue College.

- EXPERIMENT 2 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds.

- 2,4,5-Trifluoro-3-methoxybenzoic acid Product Description. ChemicalBook.

- 3-Methoxybenzoic acid, 2-fluoro-6-(trifluoromethyl)benzyl ester. NIST WebBook.

- 2,4,5-Trifluoro-3-methoxybenzoic acid | C8H5F3O3. PubChem.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC, PubMed Central.

- SAFETY DATA SHEET for 3-Methoxy-2-methylbenzoic acid.

- Protocol for Determining pKa Using Potentiometric Titration.

- 3-(Trifluoromethyl)benzoic acid | C8H5F3O2. PubChem.

- SAFETY DATA SHEET for 3-Methoxy-5-(trifluoromethyl)benzoic acid. SynQuest Labs.

- SAFETY D

- How To Determine PKA Of Organic Compounds?. Chemistry For Everyone, YouTube.

- 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) for 3-Methoxybenzoic acid.

- 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum. ChemicalBook.

- 3-(Trifluoromethyl)benzoic acid(454-92-2) MS spectrum. ChemicalBook.

- 2,4,5-Trifluoro-3-methoxybenzoic acid(112811-65-1) MS spectrum. ChemicalBook.

- 2-(Trifluoromethyl)benzoic acid 98% | 433-97-6. Sigma-Aldrich.

- 3-(Trifluoromethyl)benzoic acid 99% | 454-92-2. Sigma-Aldrich.

- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.

- Development of Methods for the Determin

- SAFETY DATA SHEET for 2-Methoxy-3-(trifluoromethyl)benzoic acid. Fisher Scientific.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic

- APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants.

- 3-Methoxy-2,4,5-trifluorobenzoic acid | 112811-65-1. Biosynth.

- 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum. ChemicalBook.

- (PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.

- Aqueous pKa values from J. Phys. Org. Chem. 2019, 32, e3940.

- 3-Methoxybenzoic acid, 2-fluoro-6-(trifluoromethyl)benzyl ester. NIST WebBook.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

- 6. fishersci.fi [fishersci.fi]

- 7. 3-(Trifluoromethyl)benzoic acid 99 454-92-2 [sigmaaldrich.com]

- 8. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 9. bellevuecollege.edu [bellevuecollege.edu]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-(Trifluoromethyl)benzoic acid(454-92-2) 1H NMR spectrum [chemicalbook.com]

- 14. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR [m.chemicalbook.com]

- 15. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. | Semantic Scholar [semanticscholar.org]

- 16. escholarship.org [escholarship.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scribd.com [scribd.com]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 21. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tcichemicals.com [tcichemicals.com]

- 23. fishersci.com [fishersci.com]

A Predictive Spectroscopic Guide to 3-Methoxy-2-(trifluoromethyl)benzoic Acid

This technical guide offers a comprehensive analysis of the predicted spectroscopic data for 3-Methoxy-2-(trifluoromethyl)benzoic acid. In the absence of readily available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds. This predictive approach provides researchers, scientists, and drug development professionals with a robust framework for the identification and characterization of this and similar substituted benzoic acid derivatives.

Molecular Structure and Electronic Landscape

This compound presents a fascinating case study in the interplay of substituent effects on an aromatic ring. The spatial arrangement and electronic properties of the carboxylic acid, methoxy, and trifluoromethyl groups dictate the molecule's chemical and spectroscopic behavior.

-

Carboxylic Acid (-COOH): An electron-withdrawing group that deactivates the aromatic ring, primarily through its carbonyl moiety. Its acidic proton is highly deshielded.

-

Methoxy (-OCH₃): An electron-donating group through resonance, which tends to shield the aromatic protons, particularly at the ortho and para positions.

-

Trifluoromethyl (-CF₃): A strongly electron-withdrawing group due to the high electronegativity of fluorine, leading to significant deshielding of nearby nuclei.

The juxtaposition of these groups creates a unique electronic environment that will be reflected in the predicted spectroscopic data.

Caption: Molecular structure of this compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. The following sections detail the predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the carboxylic acid proton. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group will significantly influence the chemical shifts of the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | - |

| Aromatic H-6 | 7.9 - 8.1 | Doublet of doublets | JH6-H5 = 7-9, JH6-H4 = 1-2 |

| Aromatic H-5 | 7.6 - 7.8 | Triplet | JH5-H6 = 7-9, JH5-H4 = 7-9 |

| Aromatic H-4 | 7.2 - 7.4 | Doublet of doublets | JH4-H5 = 7-9, JH4-H6 = 1-2 |

| Methoxy (-OCH₃) | 3.9 - 4.1 | Singlet | - |

Justification:

-

The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet far downfield, typical for carboxylic acids.[1][2]

-

The aromatic protons will be influenced by the neighboring substituents. H-6 is ortho to the electron-withdrawing carboxylic acid group and will be the most deshielded aromatic proton. H-4 is ortho to the electron-donating methoxy group and will be the most shielded. The chemical shifts are estimated by considering the additive effects of the substituents and comparing them to related compounds like 2-(trifluoromethyl)benzoic acid and 3-methoxybenzoic acid.[3][4][5][6]

-

The methoxy protons will appear as a sharp singlet, with a chemical shift slightly downfield due to the overall electron-withdrawing nature of the substituted ring.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms and the electronic effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| Carboxylic Acid (-C OOH) | 165 - 170 | Singlet |

| Aromatic C-3 | 155 - 160 | Singlet |

| Aromatic C-1 | 135 - 140 | Singlet |

| Aromatic C-5 | 130 - 135 | Singlet |

| Aromatic C-6 | 125 - 130 | Singlet |

| Trifluoromethyl (-C F₃) | 120 - 125 | Quartet |

| Aromatic C-2 | 120 - 125 | Quartet |

| Aromatic C-4 | 115 - 120 | Singlet |

| Methoxy (-OC H₃) | 55 - 60 | Singlet |

Justification:

-

The carboxylic carbon is expected in the typical downfield region for benzoic acids.[1][7]

-

The aromatic carbons will show a wide range of chemical shifts. C-3, attached to the electronegative oxygen of the methoxy group, will be significantly deshielded. C-2, attached to the trifluoromethyl group, will also be deshielded and is expected to show a quartet splitting due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also appear as a quartet.

-

The remaining aromatic carbons are assigned based on the expected electronic effects of the substituents, with C-4 being the most shielded due to the ortho methoxy group.

Predicted ¹⁹F NMR Spectrum

Fluorine-19 NMR is highly sensitive to the local electronic environment. The trifluoromethyl group will give a single resonance in the ¹⁹F NMR spectrum.

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Multiplicity |

| Trifluoromethyl (-CF₃) | -60 to -65 | Singlet |

Justification:

-

The chemical shift of trifluoromethyl groups on an aromatic ring typically falls within this range.[8][9][10] The exact position will be influenced by the electronic effects of the other substituents. The absence of other fluorine atoms in the molecule will result in a singlet.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Methoxy) | 2850 - 2960 | Medium |

| C=O Stretch (Carboxylic Acid) | 1680 - 1710 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F Stretch (Trifluoromethyl) | 1100 - 1350 | Strong, often multiple bands |

| C-O Stretch (Ether & Carboxylic Acid) | 1000 - 1300 | Strong |

Justification:

-

The O-H stretch of the carboxylic acid is expected to be a very broad band due to hydrogen bonding.[1][11][12]

-

The C=O stretch will be a strong, sharp peak, with its frequency influenced by conjugation with the aromatic ring.[2][13]

-

The C-F stretches of the trifluoromethyl group are typically very strong and appear in the fingerprint region.[14]

-

The C-O stretches from the methoxy and carboxylic acid groups will also be present and strong.

Predicted Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. The predicted molecular weight of this compound (C₉H₇F₃O₃) is 220.03 g/mol .

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Justification:

-

Molecular Ion (M⁺˙): The molecular ion peak at m/z 220 should be observable.

-

Loss of -OH (m/z 203): A common fragmentation for carboxylic acids.[15][16]

-

Loss of -COOH (m/z 175): Another characteristic fragmentation of benzoic acids.[16][17]

-

Loss of -CH₃ (m/z 205): Alpha-cleavage of the methoxy group.

-

Loss of -OCH₃ (m/z 189): Cleavage of the methoxy group.

-

Formation of m/z 173: Subsequent loss of CO from the [M - OH]⁺ fragment is a likely pathway.

Experimental Protocols

For researchers intending to synthesize and characterize this compound, the following general protocols are recommended for data acquisition.

NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 15 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time and a larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum.

-

Set the spectral width to cover the expected range for trifluoromethyl groups (e.g., -50 to -80 ppm).

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.

-

Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

-

Instrumentation:

-

For fragmentation analysis, an Electron Ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer is suitable.

-

For accurate mass determination, Electrospray Ionization (ESI) with a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) is recommended.

-

-

Data Acquisition:

-

Introduce the sample into the ion source (e.g., via direct infusion for ESI or a GC inlet for EI).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

This in-depth technical guide provides a detailed, predictive analysis of the spectroscopic data for this compound. By leveraging established spectroscopic principles and data from analogous compounds, a comprehensive set of expected NMR, IR, and MS data has been presented. This information serves as a valuable resource for the identification, characterization, and quality control of this and related molecules in research and development settings. The provided experimental protocols offer a practical guide for obtaining high-quality spectroscopic data.

References

- Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry.

-

Gadikota, V., et al. (2023). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252. [Link]

-

Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids. Semantic Scholar. [Link]

-

IR: carboxylic acids. University of Calgary. [Link]

-

Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. ResearchGate. [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids. JoVE. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

-

2-(Trifluoromethyl)benzoic acid. PubChem. [Link]

-

1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. [Link]

-

Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

-

Supporting Information for Copper-Catalyzed Trifluoromethylation of Benzylic C–O Bonds. Beilstein Journals. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Benzoic acid, 3-methoxy-. NIST WebBook. [Link]

-

1,3-Bis(trifluoromethyl)benzene. SpectraBase. [Link]

-

GCMS Section 6.12. Whitman College. [Link]

-

2-Methyl-5-(trifluoromethyl)benzoic acid. SpectraBase. [Link]

-

The C-13 NMR spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry. [Link]

-

Benzoic acid, 3-methoxy-. NIST WebBook. [Link]

-

1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032606). Human Metabolome Database. [Link]

-

Peculiarities of NMR 13C spectra of benzoic acid and saturated alkylbenzoates. I. Chemical shift of benzoyl fragment hydrocarbon atoms. Academic Journals and Conferences. [Link]

-

Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. [Link]

-

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones. IUCr. [Link]

-

1H NMR: Intermediate Level, Spectrum 9. University of Wisconsin-Platteville. [Link]

-

Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE. [Link]

-

Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]

-

4-Methoxy-3-(trifluoromethyl)benzoic acid. Cenmed Enterprises. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3-Methoxybenzoic acid(586-38-9) 1H NMR spectrum [chemicalbook.com]

- 6. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]

- 7. Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids | Semantic Scholar [semanticscholar.org]

- 8. rsc.org [rsc.org]

- 9. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 10. azom.com [azom.com]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. echemi.com [echemi.com]

- 13. m.youtube.com [m.youtube.com]

- 14. journals.iucr.org [journals.iucr.org]

- 15. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 16. GCMS Section 6.12 [people.whitman.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

A Methodological Guide to the Structural Determination and Analysis of 3-Methoxy-2-(trifluoromethyl)benzoic Acid

Abstract: The determination of a molecule's three-dimensional crystal structure is fundamental to understanding its physicochemical properties and its potential applications, particularly in the fields of pharmacology and materials science. 3-Methoxy-2-(trifluoromethyl)benzoic acid is a compound of interest due to the presence of key functional groups known to modulate biological activity and solid-state packing. As of the date of this publication, a definitive, publicly available crystal structure for this specific molecule has not been reported in crystallographic databases. This guide, therefore, serves as a comprehensive methodological whitepaper for researchers and drug development professionals. It outlines the requisite experimental workflow, from synthesis to final structural analysis, required to determine and interpret the crystal structure of this compound, providing the scientific rationale behind each critical step.

Part 1: Introduction and Scientific Rationale

This compound incorporates three key functional groups onto a benzene scaffold: a carboxylic acid, a methoxy group, and a trifluoromethyl group. The carboxylic acid is a versatile functional group capable of forming robust hydrogen bonds, often leading to predictable supramolecular synthons, such as the centrosymmetric dimer. The methoxy group acts as a hydrogen bond acceptor and its conformation can influence molecular packing. The trifluoromethyl (-CF3) group is of particular interest in medicinal chemistry; its high electronegativity, metabolic stability, and ability to participate in non-covalent interactions (such as halogen bonding or dipole-dipole interactions) make it a valuable substituent for modulating a drug candidate's lipophilicity and binding affinity.

Understanding the precise three-dimensional arrangement of these groups is paramount. The crystal structure would reveal:

-

Molecular Conformation: The dihedral angles between the plane of the aromatic ring and the substituents (carboxylic acid, methoxy, and trifluoromethyl groups). Steric hindrance between the ortho-substituted -CF3 and -COOH groups is expected to force the carboxylic acid out of the plane of the benzene ring.

-

Supramolecular Assembly: The dominant intermolecular interactions that govern how the molecules pack in the solid state. This includes identifying the primary hydrogen bonding motifs and searching for weaker, yet structurally significant, C-H···O, C-H···F, or F···F contacts.

-

Polymorphism: A single compound can crystallize in multiple forms (polymorphs) with different packing arrangements, leading to different physical properties like solubility and stability. A structural determination is the first step in identifying and characterizing potential polymorphs.

This knowledge is critical for drug development, as solid-state properties directly impact formulation, bioavailability, and patentability.

Part 2: A Proposed Experimental Workflow for Crystal Structure Determination

This section details a self-validating, step-by-step protocol for obtaining diffraction-quality single crystals and determining the molecular structure of this compound.

Step A: High-Purity Synthesis and Characterization

The foundational requirement for successful crystallography is a highly pure sample. Impurities can inhibit crystal nucleation and growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Protocol:

-

Synthesis: A plausible route involves the ortho-lithiation of 3-methoxybenzotrifluoride followed by carboxylation with carbon dioxide (dry ice). This targeted approach ensures the correct isomer is formed.

-

Purification: The crude product should be purified by recrystallization or column chromatography until a purity of >99.5% is achieved.

-

Purity Validation: Purity must be confirmed analytically.

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical identity and isomeric purity.

-

Mass Spectrometry: To confirm the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity level.

-

Step B: Single Crystal Growth

Growing a single crystal suitable for X-ray diffraction—typically 0.1-0.3 mm in each dimension with well-defined faces and no visible defects—is often the most challenging step. The choice of solvent is critical.

Protocol:

-

Solvent Screening: A solvent screen should be performed using a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, acetonitrile, dichloromethane). The ideal solvent is one in which the compound is sparingly soluble at room temperature and moderately soluble when heated.

-

Slow Evaporation (Primary Method):

-

Prepare a nearly saturated solution of the purified compound in a chosen solvent in a small, clean vial.

-

Loosely cap the vial or cover it with perforated film to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Causality: The slow reduction in solvent volume gradually increases the solute concentration beyond the saturation point, promoting the formation of a limited number of well-ordered crystal nuclei rather than rapid precipitation of amorphous powder.

-

-

Vapor Diffusion (Alternative Method):

-

Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., acetone).

-

Place this vial inside a larger, sealed jar containing a larger volume of a volatile, poor solvent (the "anti-solvent," e.g., hexane).

-

Causality: The anti-solvent slowly diffuses into the primary solvent, reducing the solubility of the compound and inducing crystallization. This method provides excellent control over the rate of crystallization.

-

Step C: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, it is subjected to X-ray analysis to measure the diffraction pattern from which the crystal structure is determined.

Protocol:

-

Crystal Mounting: A suitable crystal is selected under a microscope, picked up using a cryo-loop, and flash-cooled in a stream of cold nitrogen gas (typically 100 K).

-

Causality: Cryo-cooling minimizes thermal motion of the atoms and protects the crystal from radiation damage during data collection, resulting in a higher-quality dataset.

-

-

Data Collection: The crystal is mounted on a goniometer within a single-crystal X-ray diffractometer.

-

A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) is directed at the crystal.

-

The crystal is rotated, and a series of diffraction images are collected by a detector. A full sphere of data is typically collected to ensure high completeness and redundancy.

-

The workflow from a pure compound to a refined crystal structure is summarized in the diagram below.

Part 3: Framework for Structural Analysis

After solving and refining the structure, the resulting Crystallographic Information File (CIF) contains the precise coordinates of every atom. The analysis focuses on both intramolecular and intermolecular features.

Intramolecular Geometry

This involves analyzing the bond lengths, bond angles, and torsion angles within the molecule to understand its conformation.

| Parameter to Analyze | Expected Observation & Rationale |

| C-COOH Torsion Angle | The carboxylic acid group will likely be twisted significantly out of the plane of the benzene ring due to severe steric repulsion from the adjacent -CF3 group. |

| C-OCH3 Conformation | The methoxy group's methyl group could be either co-planar with the ring or twisted out-of-plane, influencing its electronic contribution and packing. |

| C-CF3 Bond Lengths | The C-C bond to the trifluoromethyl group may be slightly elongated due to the electron-withdrawing nature of the fluorine atoms. |

| Aromatic Ring Geometry | The benzene ring may show slight distortions from perfect hexagonal geometry due to the electronic push-pull effects of the substituents. |

Supramolecular Assembly & Crystal Packing

This analysis reveals how molecules interact with each other to build the crystal lattice. For carboxylic acids, the most common and robust interaction is the formation of a hydrogen-bonded dimer.

Beyond this primary interaction, the analysis must probe for weaker contacts involving the fluorine atoms, such as C-H···F hydrogen bonds or F···F interactions, which can play a crucial role in directing the three-dimensional packing arrangement.

Part 4: Data Presentation and Reporting

A finalized crystal structure determination is reported in a standardized format. The following table represents a template for summarizing the key crystallographic data that would be obtained from the experiment.

| Parameter | Value |

| Empirical Formula | C9 H7 F3 O3 |

| Formula Weight | 220.15 |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | To be determined |

| Temperature (K) | 100(2) |

| Wavelength (Å) | e.g., 0.71073 |

| Calculated Density (Mg/m³) | To be determined |

| Final R indices [I > 2σ(I)] | To be determined |

| Goodness-of-fit on F² | To be determined |

| CCDC Number | To be assigned upon deposition |

Upon completion, the structural data should be deposited with a public repository, such as the Cambridge Crystallographic Data Centre (CCDC), to receive a unique deposition number and make the findings available to the global scientific community.

References

This section would include citations to the primary research article reporting the crystal structure, as well as authoritative texts and software manuals for the methodologies described.

The Strategic Potential of 3-Methoxy-2-(trifluoromethyl)benzoic Acid Derivatives in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 3-Methoxy-2-(trifluoromethyl)benzoic acid represent a compelling, yet underexplored, scaffold in medicinal chemistry. This technical guide synthesizes the chemical rationale and potential biological activities of this compound class, drawing insights from structurally related molecules and the established roles of its core functional groups. While direct and extensive biological data for this specific scaffold remains nascent in publicly available literature, this document serves as a forward-looking analysis for its application in drug discovery programs, particularly in oncology and inflammatory diseases. We will explore the strategic advantages conferred by the methoxy and trifluoromethyl substituents, propose potential biological targets, and outline synthetic strategies and experimental workflows for screening and characterization.

Introduction: The Chemical Rationale for a Promising Scaffold

The this compound core is a unique starting point for library synthesis due to the distinct and synergistic properties of its substituents. The trifluoromethyl (-CF3) group is a well-established bioisostere for a methyl or chloro group and is known to significantly enhance key drug-like properties.[1][2] Its strong electron-withdrawing nature can modulate the pKa of the benzoic acid, influencing its interaction with biological targets. Furthermore, the C-F bond's high strength enhances metabolic stability by blocking sites susceptible to oxidative degradation.[1][2] This increased stability can prolong a drug candidate's half-life.[1] The lipophilicity imparted by the -CF3 group can also improve membrane permeability and, consequently, oral bioavailability.[2]

The methoxy (-OCH3) group, an electron-donating substituent, provides a crucial hydrogen bond acceptor site, which can be pivotal for anchoring a molecule within the active site of a target protein. Its position ortho to the bulky trifluoromethyl group and meta to the carboxylic acid creates a specific electronic and steric profile that can be exploited to achieve target selectivity.

Potential Therapeutic Applications and Biological Targets

While direct biological data for this compound derivatives is limited, analysis of structurally related compounds points towards promising therapeutic avenues.

Anticancer Activity

The trifluoromethyl group is a common feature in many approved and investigational anticancer agents.[3] Its presence is often associated with improved efficacy and pharmacokinetics. For instance, derivatives of 5-(trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine have been synthesized and evaluated for their anticancer activity, with some compounds showing significant antiproliferative effects.[3] While structurally different, this highlights the utility of the trifluoromethyl moiety in designing novel anticancer agents.

Furthermore, various methoxy-substituted benzoic acid derivatives have demonstrated potent anticancer activities. For example, 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its derivatives have been shown to induce cell-cycle arrest and apoptosis in breast cancer cell lines.[4] N-substituted benzamides with varying methoxy and hydroxy substitutions have also shown promising antiproliferative activity against a range of cancer cell lines.[5]

Proposed Biological Targets in Oncology:

-

Kinases: The benzamide scaffold is a common feature in many kinase inhibitors. Given the prevalence of trifluoromethylated compounds as kinase inhibitors, it is plausible that derivatives of this compound could be designed to target kinases implicated in cancer, such as EGFR, VEGFR, or Bcr-Abl.[6][7]

-

Histone Deacetylases (HDACs): Benzamide derivatives are a known class of HDAC inhibitors. The specific substitution pattern of the this compound core could be explored to develop novel HDAC inhibitors with unique selectivity profiles.[8][9]

Anti-inflammatory Activity

Benzoic acid derivatives are prevalent in anti-inflammatory drug discovery. The substitution pattern of the core molecule suggests potential for development as anti-inflammatory agents. For instance, 3-amide benzoic acid derivatives have been identified as potent antagonists of the P2Y14 receptor, which plays a role in inflammatory processes.[10] Additionally, methoxy-substituted compounds have been investigated for their anti-inflammatory properties, with some showing the ability to inhibit the NF-κB pathway and reduce the production of inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS).[11]

Proposed Biological Targets in Inflammation:

-

Cyclooxygenase (COX) Enzymes: While many benzoic acid-based NSAIDs are non-selective, the unique electronic and steric properties of the 3-methoxy-2-(trifluoromethyl)benzoyl moiety could be leveraged to design selective COX-2 inhibitors, potentially reducing gastrointestinal side effects.

-

Purinergic Receptors: As demonstrated by related 3-amide benzoic acids, derivatives could be developed as antagonists for purinergic receptors like P2Y14, which are involved in modulating inflammation.[10]

Structure-Activity Relationship (SAR) Considerations

Due to the lack of extensive public data on this specific scaffold, the following SAR insights are prospective and based on general principles of medicinal chemistry and data from related compound classes.

Table 1: Prospective Structure-Activity Relationship (SAR) for this compound Derivatives

| Molecular Modification | Rationale | Predicted Impact on Activity |

| Amide formation at the carboxylic acid | The carboxylic acid can be converted to a variety of amides to explore new interactions with the target protein and modulate physicochemical properties. | Potentially improved cell permeability and target engagement. The nature of the amine substituent will be critical for activity. |

| Esterification of the carboxylic acid | Ester derivatives can act as prodrugs, improving oral absorption and being hydrolyzed in vivo to the active carboxylic acid. | Enhanced bioavailability. |

| Substitution on the phenyl ring | Addition of further substituents on the phenyl ring can modulate electronic properties, lipophilicity, and steric interactions. | Fine-tuning of potency and selectivity. |

| Bioisosteric replacement of the carboxylic acid | Replacing the carboxylic acid with other acidic groups (e.g., tetrazole) can alter pKa and binding interactions. | Potential for improved pharmacokinetic properties and novel binding modes. |

Synthetic Strategies and Experimental Workflows

The synthesis of derivatives from the this compound core is generally accessible through standard organic chemistry transformations.

General Synthetic Scheme

Caption: General synthetic routes to amide and ester derivatives.

Experimental Protocol: Synthesis of an N-Aryl Benzamide Derivative

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

-

Activation: Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an additive like 1-Hydroxybenzotriazole (HOBt) (1.1 eq). Stir the mixture at room temperature for 30 minutes.

-

Amine Addition: Add the desired aniline derivative (1.1 eq) to the reaction mixture.

-

Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3), and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired N-aryl benzamide.

Workflow for Biological Evaluation

Sources

- 1. 343376-03-4|3-{[3-(trifluoromethyl)phenyl]methoxy}thiophene-2-carbohydrazide|BLDPharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. 3-Methoxy-2,4,5-trifluorobenzoic acid, heptyl ester [webbook.nist.gov]

- 4. US9957232B2 - 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate - Google Patents [patents.google.com]

- 5. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2007053343A2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. iris.cnr.it [iris.cnr.it]

An In-depth Technical Guide to 3-Methoxy-2-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methoxy-2-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. While a definitive historical account of its initial discovery is not prominent in scientific literature, this guide elucidates its synthetic pathways, delineates its physicochemical properties, and explores its potential applications, particularly in the realm of drug development. The strategic incorporation of both a methoxy and a trifluoromethyl group onto the benzoic acid scaffold imparts unique electronic and steric characteristics, making it a valuable building block for the synthesis of complex molecules with tailored biological activities. This document serves as a technical resource, offering insights into the causality behind experimental choices and providing detailed methodologies for its synthesis and characterization.

Introduction: The Strategic Importance of Fluorinated Benzoic Acids

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability can significantly enhance a drug candidate's potency, bioavailability, and half-life.[1][3] When combined with a methoxy (-OCH3) group, which can act as a hydrogen bond acceptor and influence molecular conformation, the resulting scaffold offers a rich design space for interacting with biological targets.[4]

This compound embodies this strategic combination. Although not as widely documented as some of its isomers, its unique substitution pattern presents distinct possibilities for molecular design, particularly in creating compounds that can probe specific binding pockets in enzymes and receptors. This guide will delve into the technical aspects of this compound, providing a foundational understanding for its application in research and development.

Synthesis of this compound: A Mechanistic Approach

While a singular, seminal publication detailing the first synthesis of this compound is elusive, its preparation can be logically deduced from established synthetic transformations. A plausible and efficient route involves the ortho-lithiation of a suitable precursor followed by carboxylation.

Proposed Synthetic Pathway

A logical retrosynthetic analysis points towards 2-methoxy-1-(trifluoromethyl)benzene as a key starting material. The methoxy group can act as a directed metalation group (DMG), facilitating the selective deprotonation of the adjacent ortho position by a strong base like n-butyllithium. The resulting aryllithium species can then be trapped with carbon dioxide to afford the desired carboxylic acid.

Detailed Experimental Protocol

The following protocol is a representative procedure based on analogous transformations.[5]

Step 1: Ortho-Lithiation

-

To a solution of 2-methoxy-1-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, typically as a solution in hexanes) dropwise to the cooled solution, maintaining the temperature below -70 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium intermediate can be monitored by quenching a small aliquot with a deuterated source (e.g., D2O) and analyzing by 1H NMR.

Step 2: Carboxylation and Workup

-

Bubble dry carbon dioxide gas through the reaction mixture at -78 °C for 1-2 hours, or pour the reaction mixture over an excess of crushed dry ice.

-

Allow the mixture to slowly warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH4Cl).

-

Acidify the aqueous layer to a pH of approximately 1-2 with a dilute strong acid (e.g., 1 M HCl).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: Organolithium reagents are highly reactive towards water and oxygen. The exclusion of both is critical to prevent quenching of the base and decomposition of the intermediate.

-

Low Temperature (-78 °C): The ortho-lithiation is typically performed at low temperatures to prevent side reactions, such as decomposition of the organolithium reagent or unwanted reactions with the solvent.

-

Directed Metalation Group: The methoxy group's lone pair of electrons can coordinate to the lithium ion, stabilizing the transition state for deprotonation at the ortho position, thus ensuring high regioselectivity.

-

Acidic Workup: The initial product of carboxylation is a lithium carboxylate salt. Acidification is necessary to protonate the carboxylate and yield the final carboxylic acid.

Physicochemical and Spectroscopic Properties

The precise experimental data for this compound is not widely published. However, its properties can be reliably predicted based on data from its isomers and related compounds.[6][7][8]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C9H7F3O3 | - |

| Molecular Weight | 220.15 g/mol | - |

| Appearance | White to off-white solid | Typical for small aromatic carboxylic acids. |

| Melting Point | 160-180 °C | Based on the melting point of 4-Methoxy-3-(trifluoromethyl)benzoic acid (170 °C).[6] |

| pKa | ~3.5 | The electron-withdrawing trifluoromethyl group will increase the acidity compared to benzoic acid (pKa ~4.2). |

| LogP | ~2.5 - 3.0 | The lipophilic trifluoromethyl group will increase the octanol-water partition coefficient. |

Spectroscopic Characterization

The structural elucidation of this compound would rely on standard spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The aromatic region would likely exhibit a complex splitting pattern due to the substitution. The methoxy protons would appear as a singlet around 3.8-4.0 ppm, and the carboxylic acid proton would be a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum would show nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would be observed at a downfield chemical shift (around 165-170 ppm). The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching vibration (around 1700-1725 cm⁻¹), and C-F stretching vibrations (around 1100-1300 cm⁻¹).[9]

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Materials Science

The unique combination of a methoxy and a trifluoromethyl group makes this compound a valuable building block for synthesizing molecules with potential therapeutic applications.

Role in Medicinal Chemistry

-

Enzyme Inhibitors: The trifluoromethyl group can engage in specific interactions within an enzyme's active site, such as dipole-dipole or halogen bonding interactions, leading to enhanced binding affinity. The methoxy group can act as a hydrogen bond acceptor. This combination can be exploited to design potent and selective enzyme inhibitors for various therapeutic targets.

-

Receptor Modulators: The steric bulk and electronic properties of the trifluoromethyl and methoxy groups can influence the conformation of a molecule, allowing it to bind to specific receptor subtypes with high affinity and selectivity.

-

Bioisosteric Replacement: The trifluoromethyl group can serve as a bioisostere for other chemical groups, such as a methyl or chloro group, to fine-tune the steric and electronic properties of a lead compound.[1]

The carboxylic acid functionality of this compound serves as a versatile handle for further chemical modifications, such as amide bond formation, esterification, or conversion to other functional groups, enabling its incorporation into a diverse range of molecular scaffolds.

Potential in Materials Science